molecular formula C18H34CaO4 B1629939 Calcium isononanoate CAS No. 53988-05-9

Calcium isononanoate

Cat. No.: B1629939
CAS No.: 53988-05-9
M. Wt: 354.5 g/mol
InChI Key: QSSGIYRIEKPVTG-UHFFFAOYSA-L
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Description

Calcium isononanoate is a useful research compound. Its molecular formula is C18H34CaO4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: Canales, B. K., Anderson, L., Higgins, L., Slaton, J. W., Liu, N., Roberts, K. P., & Monga, M. (2018). Comprehensive proteomic analysis of calcium oxalate monohydrate stone matrixThe Journal of Urology, 199(4), 542. : UpToDate. (2024). Kidney stones in adults: Evaluation of the patient with established stone disease. Retrieved from here. : Frontiers. (2020). EZcalcium: Open-source toolbox for analysis of calcium imaging data. Retrieved from here.

Properties

CAS No.

53988-05-9

Molecular Formula

C18H34CaO4

Molecular Weight

354.5 g/mol

IUPAC Name

calcium;nonanoate

InChI

InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2

InChI Key

QSSGIYRIEKPVTG-UHFFFAOYSA-L

SMILES

CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2]

Pictograms

Irritant

Related CAS

112-05-0 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.